molecular formula C12H11N3O3S B2420919 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 313553-37-6

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2420919
CAS No.: 313553-37-6
M. Wt: 277.3
InChI Key: JFIVGHPSHOYPAM-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a propanamide moiety attached to the thiazole ring

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-2-11(16)14-12-13-10(7-19-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIVGHPSHOYPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-amino derivative of the compound.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

    Oxidation: Oxidized thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both a nitrophenyl group and a propanamide moiety, which may contribute to its distinct biological activities. The combination of these functional groups in the thiazole ring structure provides a versatile scaffold for the development of new therapeutic agents.

Biological Activity

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring structure contributes significantly to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be characterized by its molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of approximately 252.3 g/mol. The presence of the nitrophenyl group and the thiazole moiety are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The compound can bind to cellular receptors, potentially triggering apoptosis in cancer cells.

Antimicrobial Activity

Compounds with thiazole rings often exhibit significant antimicrobial properties . This compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal pathogens : Demonstrating activity against drug-resistant strains of Candida.

Table 1: Antimicrobial Efficacy

PathogenActivity ObservedReference
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliInhibition at 100 µg/mL
Candida albicansEffective against fluconazole-resistant strains

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . Studies have shown that it can induce cytotoxic effects in various cancer cell lines:

  • Mechanisms of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
A-431 (skin carcinoma)< 10 µM
Jurkat (T-cell leukemia)< 5 µM

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at concentrations as low as 25 µg/mL, suggesting potential as a therapeutic agent against resistant strains .
  • Anticancer Research :
    In vitro studies demonstrated that the compound induced apoptosis in A-431 cells, with a notable decrease in cell viability observed at concentrations above 10 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

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